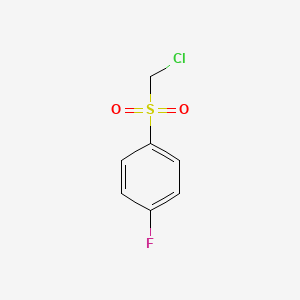

1-Chloromethanesulfonyl-4-fluoro-benzene

Description

Contextualization within Organosulfur Chemistry

Organosulfur compounds, organic molecules containing carbon-sulfur bonds, are integral to both biological systems and synthetic chemistry. wikipedia.org This class of molecules is vast, encompassing a range of functional groups, including thiols, sulfides, disulfides, sulfoxides, and sulfones. wikipedia.org Aryl sulfones, characterized by a sulfonyl group directly attached to an aromatic ring, are of particular interest due to their chemical stability and versatile reactivity. researchgate.net The sulfone group is a strong electron-withdrawing moiety, which significantly influences the electronic properties of the aromatic ring and any attached side chains. Organosulfur compounds are found in nature in amino acids such as methionine and cysteine, and they play a role in the medicinal properties of plants like garlic. wikipedia.orgwisdomlib.org

Significance of Halogenated Aromatic Compounds in Contemporary Synthetic Research

The introduction of halogen atoms, particularly fluorine, into aromatic systems is a widely employed strategy in modern medicinal chemistry and materials science. researchgate.net Fluorine's high electronegativity and relatively small size can profoundly alter a molecule's physical, chemical, and biological properties. tandfonline.com The strategic placement of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modify lipophilicity, which are all critical parameters in drug design. tandfonline.commdpi.com Consequently, fluorinated aromatic compounds are found in a wide array of pharmaceuticals, including antibiotics, anticancer agents, and central nervous system drugs. researchgate.net The development of efficient methods for the synthesis of these compounds remains an active area of research. doaj.org

Research Scope and Objectives for 1-Chloromethanesulfonyl-4-fluoro-benzene

This article focuses specifically on the chemical compound this compound. The objective is to provide a detailed overview of this molecule, structured around its chemical and physical properties, synthesis, reactivity, and potential applications based on the known chemistry of related aryl chloromethyl sulfones and fluorinated aromatic systems. Due to the limited direct research on this specific compound, this review will draw parallels from closely related analogues to infer its chemical behavior.

Structure

3D Structure

Properties

Molecular Formula |

C7H6ClFO2S |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

1-(chloromethylsulfonyl)-4-fluorobenzene |

InChI |

InChI=1S/C7H6ClFO2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5H2 |

InChI Key |

CFFWKOLRRHGOCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloromethanesulfonyl 4 Fluoro Benzene

Direct Synthesis Routes

Approaches from 4-Fluorobenzenesulfonyl Chloride Precursors

A primary and direct route to 1-Chloromethanesulfonyl-4-fluoro-benzene utilizes 4-fluorobenzenesulfonyl chloride as the starting material. This approach is predicated on the reduction of the sulfonyl chloride to a sulfinate intermediate, which is then immediately alkylated in situ to form the chloromethyl sulfone. This method avoids the isolation of the often unstable and hygroscopic sulfinate salt, making it a procedurally simpler option.

One-Pot Synthetic Strategies for Chloromethyl Sulfones from Sulfonyl Chlorides

A significant advancement in the synthesis of chloromethyl sulfones is the development of a one-pot procedure that transforms aryl sulfonyl chlorides into their corresponding chloromethyl sulfones. guidechem.com This methodology is applicable to a diverse range of aryl and heteroaryl sulfonyl chlorides and offers good to excellent yields. guidechem.com The reaction proceeds by the reduction of the sulfonyl chloride with sodium sulfite (B76179) in an aqueous medium to generate a sodium sulfinate salt. This intermediate is not isolated but is directly treated with a chloromethylating agent, such as bromochloromethane, in the presence of a phase transfer catalyst to yield the desired chloromethyl sulfone. guidechem.com

General Reaction Scheme: ArSO₂Cl + Na₂SO₃ → [ArSO₂Na] + CH₂BrCl → ArSO₂CH₂Cl

This one-pot approach is operationally convenient and generally provides good yields, typically in the range of 60-80%. guidechem.com

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the nature of the phase transfer catalyst. For the one-pot synthesis from 4-fluorobenzenesulfonyl chloride, a biphasic solvent system is often employed to facilitate the separation of the organic product from the aqueous reagents. The use of a suitable phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, is essential for the efficient reaction between the aqueous sulfinate salt and the organic chloromethylating agent. guidechem.com Temperature control is also important; the initial reduction of the sulfonyl chloride is typically carried out at room temperature, while the subsequent alkylation may require gentle heating to proceed at an optimal rate.

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect synthetic routes to this compound involve the preparation and isolation of an intermediate compound, which is then converted to the final product in a separate step. These methods can offer advantages in terms of purification and may be necessary when direct routes are not feasible or result in low yields.

Preparation via Sulfinate Salts

The synthesis of this compound can be achieved through a two-step process involving the preparation and isolation of a sulfinate salt. In the first step, 4-fluorobenzenesulfonyl chloride is reduced to sodium 4-fluorobenzenesulfinate using a reducing agent such as sodium sulfite. guidechem.com

Step 1: Formation of Sodium 4-fluorobenzenesulfinate 4-F-C₆H₄SO₂Cl + Na₂SO₃ + H₂O → 4-F-C₆H₄SO₂Na + NaCl + H₂SO₃

The resulting sodium 4-fluorobenzenesulfinate is then isolated and subsequently alkylated with a suitable chloromethylating agent, like dichloromethane (B109758) or bromochloromethane, to yield this compound. guidechem.com While this method is effective, the isolation of the sulfinate salt can be challenging due to its water solubility and hygroscopic nature. guidechem.com

Step 2: Alkylation of Sodium 4-fluorobenzenesulfinate 4-F-C₆H₄SO₂Na + CH₂Cl₂ → 4-F-C₆H₄SO₂CH₂Cl + NaCl

| Reactant 1 | Reactant 2 | Product |

| 4-Fluorobenzenesulfonyl chloride | Sodium sulfite | Sodium 4-fluorobenzenesulfinate |

| Sodium 4-fluorobenzenesulfinate | Dichloromethane | This compound |

Halogenation Reactions on Related Sulfones

An alternative indirect route involves the halogenation of a related sulfone, specifically 4-fluorophenyl methyl sulfone. This precursor can be synthesized from 4-fluorobenzenesulfonyl chloride by reduction to the sulfinate followed by methylation with a methylating agent like dimethyl sulfate (B86663).

Synthesis of 4-fluorophenyl methyl sulfone: A mixture of sodium sulfite and sodium bicarbonate in water is heated to reflux. 4-fluorobenzenesulfonyl chloride is then added, and the reaction is refluxed for several hours. After cooling, dimethyl sulfate is added dropwise to methylate the in situ generated sulfinate. The product, 4-fluorophenyl methyl sulfone, precipitates upon addition of water and can be collected by filtration.

Once 4-fluorophenyl methyl sulfone is obtained, the final step is the selective chlorination of the methyl group to yield this compound. This can be achieved using a variety of chlorinating agents, such as sulfuryl chloride or N-chlorosuccinimide, often in the presence of a radical initiator. The reaction conditions must be carefully controlled to favor monochlorination and prevent over-halogenation.

| Precursor | Reagent | Product |

| 4-fluorophenyl methyl sulfone | Chlorinating agent (e.g., SO₂Cl₂) | This compound |

Emerging Green Chemistry Considerations in Synthesis Protocols

The industrial synthesis of specialized chemical compounds such as this compound is increasingly scrutinized through the lens of green and sustainable chemistry. While specific, documented green synthesis routes for this exact molecule are not prevalent in public literature, a comprehensive analysis of modern synthetic methodologies for its core structural motifs—arylsulfonyl chlorides and chlorinated alkanes—reveals a clear trajectory towards more environmentally benign processes. These emerging considerations focus on replacing hazardous reagents, utilizing safer solvents, adopting alternative energy sources, and intensifying processes to minimize waste and enhance safety.

Greener Pathways to the Arylsulfonyl Chloride Intermediate

The synthesis of the this compound backbone likely involves the formation of a 4-fluorobenzenesulfonyl chloride or a related precursor. Traditional methods for creating arylsulfonyl chlorides often rely on harsh and hazardous reagents like chlorosulfonic acid or thionyl chloride. rsc.org Green chemistry principles drive the development of safer, more sustainable alternatives.

One significant area of development is the oxidative chlorination of thiols. This approach avoids highly corrosive reagents and can be performed under milder conditions. For instance, a general and eco-friendly method involves the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant to convert thiols into sulfonyl chlorides. researchgate.netrsc.org This reaction can be performed in sustainable solvents like water or ethanol, with a simple filtration-based workup, significantly reducing the generation of hazardous waste. researchgate.net Other protocols utilize reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in water. sci-hub.se

Another innovative, metal-free approach involves the aerobic oxidation of thiols. In this system, ammonium (B1175870) nitrate (B79036) serves as a catalyst precursor for nitrogen oxides, which facilitate a redox cycle using oxygen from the air as the terminal oxidant. rsc.orgrsc.org This method drastically reduces the use of toxic and hazardous oxidizing agents. rsc.org

Photocatalysis offers a promising, energy-efficient alternative to traditional thermal methods. The use of heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide), allows for the synthesis of sulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature. nih.govacs.org This technique is notable for its mild conditions and high tolerance for various functional groups. nih.govacs.org

The choice of solvent is a cornerstone of green synthesis. Significant efforts have been made to replace conventional volatile organic compounds (VOCs) with greener alternatives. Water is an ideal solvent due to its non-toxicity and availability. sci-hub.se Aqueous processes for preparing arylsulfonyl chlorides have been shown to be scalable and robust, with the product often precipitating directly from the reaction mixture, simplifying purification. acs.orgresearchgate.net For reactions requiring non-aqueous media, deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride and glycerol, are gaining traction as reusable and environmentally responsible media. researchgate.netuniba.it Bio-based solvents like Cyrene and gamma-Valerolactone (GVL) are also emerging as viable, sustainable replacements for dipolar aprotic solvents commonly used in synthesis. nih.govacs.org

The table below provides a comparative overview of traditional versus emerging green synthetic methods for arylsulfonyl chlorides, precursors to the target compound.

| Parameter | Traditional Method (e.g., Chlorosulfonation) | Emerging Green Methods (e.g., Oxidative Chlorination) |

| Reagents | Chlorosulfonic acid (ClSO₃H), SO₂Cl₂, PCl₅ (Hazardous, corrosive) rsc.org | NaDCC·2H₂O, TCCA, O₂/NH₄NO₃ (catalytic), Photocatalysts (Milder, less hazardous) researchgate.netrsc.orgnih.gov |

| Solvents | Acetic acid, Volatile Organic Compounds (VOCs) researchgate.net | Water, Ethanol, Deep Eutectic Solvents (DESs), Bio-solvents researchgate.netacs.org |

| Conditions | Often requires high temperatures or harsh acidic conditions mdpi.com | Room temperature, visible light irradiation, mild aqueous conditions nih.govacs.orgacs.org |

| Byproducts | Significant amounts of acidic and hazardous waste | Reduced waste, often non-toxic salts or recyclable components researchgate.net |

| Process Safety | High reactivity poses safety risks (e.g., pressure buildup) rsc.org | Milder conditions, use of flow reactors enhance safety mdpi.comrsc.org |

Sustainable Approaches to Chlorination

The introduction of the chlorine atom onto the methyl group of the sulfonyl moiety is the second key transformation. Conventional chlorination reactions can involve harsh chemicals and high temperatures. chemicalprocessing.comrice.edu Recent breakthroughs in photocatalysis offer a significantly greener path forward.

An eco-friendly method developed by researchers at Rice University utilizes iron and sulfur catalysts activated by mild blue light to add chlorine atoms to organic molecules at room temperature. chemicalprocessing.comrice.educhemanalyst.comsciencedaily.com This process eliminates the need for aggressive chlorinating agents and avoids the formation of difficult-to-separate byproducts. rice.edu The use of abundant, low-cost catalysts and ambient operating temperatures aligns perfectly with the principles of green chemistry. chemanalyst.com While this method has been demonstrated for hydrochlorination, its principles suggest a potential for adaptation to targeted C-H chlorination on a precursor like (4-fluorophenyl)methanesulfonyl chloride, representing a frontier in sustainable synthesis for this class of compounds.

Process intensification through technologies like continuous flow reactors further contributes to the green profile of synthesis. Flow chemistry allows for safer handling of hazardous reagents, precise control over reaction conditions, and can be more easily scaled, often leading to higher yields and purity compared to batch processing. mdpi.comrsc.org

The following table summarizes key green chemistry considerations applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Specific Examples/Techniques |

| Safer Reagents | Replacing hazardous chlorinating and sulfonating agents. | Use of NaDCC·2H₂O, O₂/Air, or photocatalytic systems instead of ClSO₃H. researchgate.netrsc.orgnih.gov |

| Safer Solvents | Eliminating volatile and toxic organic solvents. | Utilizing Water, Deep Eutectic Solvents (DESs), or bio-derived solvents like Cyrene. acs.orguniba.itnih.gov |

| Energy Efficiency | Reducing energy consumption by avoiding harsh conditions. | Photocatalytic reactions using visible light at ambient temperature. acs.orgrice.edu |

| Waste Prevention | Designing syntheses to minimize byproduct formation. | High-selectivity reactions, solvent-free protocols, and catalytic processes. researchgate.netrsc.org |

| Process Intensification | Enhancing safety and efficiency. | Implementation of continuous flow reactors for diazotization and chlorosulfonylation steps. mdpi.comrsc.org |

By integrating these emerging strategies—from metal-free catalysis and photocatalysis to the use of benign solvents and continuous flow technology—the synthesis of this compound and related compounds can be systematically redesigned to be safer, more efficient, and environmentally sustainable.

Mechanistic Investigations of Reactions Involving 1 Chloromethanesulfonyl 4 Fluoro Benzene

Role of the Chloromethylsulfonyl Moiety in Reaction Pathways

The chloromethylsulfonyl group is the primary center of reactivity in many transformations involving 1-Chloromethanesulfonyl-4-fluoro-benzene. Its structure allows for a variety of reaction pathways, including nucleophilic substitution, radical reactions, and elimination, largely dictated by the reaction conditions and the nature of the reacting partners.

Nucleophilic substitution can occur at the tetracoordinate sulfur atom of the sulfonyl chloride. Investigations into the chloride-chloride exchange reaction in arenesulfonyl chlorides have shown that the reaction typically proceeds via a single transition state consistent with an Sₙ2 mechanism. organic-chemistry.orgwikipedia.org Electron-withdrawing substituents on the aromatic ring generally increase the rate of nucleophilic attack at the sulfur atom. wikipedia.org

The chloride ion attached to the sulfonyl group is an effective leaving group, facilitated by the strong electron-withdrawing nature of the sulfonyl moiety which stabilizes the transition state. msu.edu This allows for reactions with a wide range of nucleophiles, such as alcohols and amines, to form sulfonate esters and sulfonamides, respectively. msu.edu

Beyond the chloride, the entire chlorosulfonyl group can, in certain contexts like hydride reduction, function as a leaving group. For instance, some γ-sulfone sulfonyl chlorides undergo reduction where the reaction proceeds in an Sₙ2 fashion, with the chlorosulfonyl moiety being displaced. magtech.com.cnlibretexts.org

Arenesulfonyl chlorides are effective precursors for sulfonyl radicals, particularly through the use of visible-light photoredox catalysis. researchgate.netacs.org This process is initiated by a single-electron transfer (SET) from an excited photocatalyst to the sulfonyl chloride. This transfer results in the formation of a radical anion, which then fragments by cleaving the sulfur-chlorine bond to release a chloride anion and the corresponding sulfonyl radical. nih.gov

These highly reactive sulfonyl radical intermediates can be trapped by various radical acceptors, such as electron-deficient olefins, or participate in radical-radical cross-coupling reactions. researchgate.netresearchgate.net For example, the coupling of sulfonyl radicals with trifluoroborate salts has been demonstrated as a viable strategy for forming new carbon-sulfur bonds under mild, redox-neutral conditions. nih.gov The generation of the 4-fluorophenyl(chloromethyl)sulfonyl radical from this compound would allow for its addition across double bonds or coupling with other radical species, opening pathways to complex sulfonated molecules. researchgate.net

Alkanesulfonyl chlorides that possess an α-hydrogen can undergo elimination in the presence of a base to form highly reactive sulfene (B1252967) intermediates (RCH=SO₂). However, for this compound, the α-carbon bears a chlorine atom instead of a hydrogen. Research has indicated that for alkanesulfonyl chlorides with electron-withdrawing substituents on the α-carbon, such as chlorine, an elimination-addition pathway can still be observed under solvolytic conditions. organicreactions.orgyoutube.com This suggests that this compound could potentially eliminate hydrogen chloride to form a transient halosulfene intermediate.

A related, though distinct, reaction is the Ramberg-Bäcklund reaction, which converts α-halo sulfones into alkenes through base-mediated extrusion of sulfur dioxide. organic-chemistry.orgwikipedia.org This reaction proceeds via deprotonation at the α'-position (a carbon adjacent to the sulfonyl group but not bearing the halogen), followed by intramolecular displacement of the halide to form a three-membered thiirane (B1199164) dioxide intermediate, which then collapses. organic-chemistry.orgdrugfuture.com While the substrate is a sulfonyl chloride, not a sulfone, and lacks an α'-hydrogen on the aromatic ring, this class of reaction highlights the unique reactivity imparted by the α-halogen on sulfur-containing compounds. drugfuture.com

Influence of the Fluoro Substituent on Reactivity and Regioselectivity

The fluorine atom at the para-position of the benzene (B151609) ring exerts a profound influence on the molecule's reactivity, primarily through a combination of inductive and resonance effects.

In nucleophilic aromatic substitution, a para-fluoro substituent has been found to be slightly deactivating compared to hydrogen.

The fluorine atom can serve as a control element in asymmetric synthesis, influencing the stereochemical outcome of reactions. This control arises from a combination of steric and electronic properties inherent to fluorine, including its small size, high electronegativity, and its ability to participate in chelation with metal cations or form hydrogen bonds.

In reactions occurring at a chiral center near the fluorinated ring, the polarized C-F bond can exert a significant stereoelectronic influence on neighboring bonds or transition states. For example, in metal-catalyzed asymmetric transformations, fluorinated ligands can alter the electronic properties and steric environment of the catalyst, leading to dramatic changes in enantioselectivity. While specific studies on the stereochemical influence of the 4-fluoro-phenyl group in this compound are not detailed, these general principles suggest that the fluorine atom could play a role in directing the stereochemical outcome of reactions at the sulfonyl center or the α-carbon, for instance, by influencing the facial selectivity of an incoming nucleophile or radical. The use of chiral directing groups in conjunction with fluorinated substrates has been shown to be an effective strategy for achieving high enantioselectivity in fluorination reactions, highlighting the potential for fluorine to be a key element in stereocontrol.

Catalytic Aspects in Facilitating Transformations

The transformation of this compound, and indeed the broader class of arylsulfonyl chlorides, is significantly influenced by the use of catalysts. These catalysts, typically transition metal complexes, play a crucial role in activating the otherwise stable bonds within the molecule, thereby enabling a variety of chemical reactions that would be difficult to achieve under non-catalytic conditions. The catalytic pathways often involve the activation of the carbon-sulfur (C-S) or sulfur-chlorine (S-Cl) bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netnih.gov

Palladium complexes are among the most extensively studied catalysts for reactions involving arylsulfonyl chlorides. acs.orgresearchgate.net These catalysts are versatile and can be tailored to promote specific transformations by modifying the ligands coordinated to the palladium center. The general mechanism for many palladium-catalyzed reactions of arylsulfonyl chlorides involves an oxidative addition of the sulfonyl chloride to a low-valent palladium species, typically Pd(0). This step is often followed by transmetalation or insertion of another reactant, and the catalytic cycle is completed by a reductive elimination step that forms the desired product and regenerates the active palladium catalyst.

One of the key catalytic transformations for arylsulfonyl chlorides is their use as arylating agents in cross-coupling reactions. researchgate.net In these reactions, the sulfonyl group is displaced, and the aryl group (in this case, 4-fluorophenyl) is transferred to another molecule. This desulfinative cross-coupling allows for the formation of biaryl compounds, which are important structural motifs in many pharmaceuticals and materials. The choice of catalyst, ligands, and reaction conditions can influence the efficiency and selectivity of these reactions.

Furthermore, palladium catalysts can also facilitate the formation of a C-S bond through C-H bond activation/functionalization with arylsulfonyl chlorides. acs.org This novel approach allows for the synthesis of arylsulfones from simple precursors. The versatility of palladium catalysis is highlighted by the ability to switch between C-S, C-Cl, and C-C bond formation by simply altering the reaction parameters. acs.org

The nature of the sulfonyl group itself can be influenced by the presence of a metal catalyst. rsc.org Theoretical studies have explored the deactivation and activation of the sulfonyl group, providing insights into how catalysts can modulate its reactivity. This understanding is crucial for designing selective catalytic transformations. rsc.org For instance, a catalyst can either facilitate the cleavage of the sulfonyl group or promote reactions at other sites within the molecule.

Below is a data table summarizing representative conditions for a palladium-catalyzed cross-coupling reaction involving an arylsulfonyl chloride, which illustrates the type of catalytic systems that could be applicable to this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product Type |

| Pd(OAc)₂ | (t-Bu)₃P | K₃PO₄ | Dioxane | 100 | Biaryl |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 110 | Arylsulfone |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 80 | Aryl Amine |

This table represents typical conditions for palladium-catalyzed reactions of arylsulfonyl chlorides and is intended to be illustrative of the catalytic systems that could be applied to this compound.

In addition to palladium, other transition metals have been explored for their catalytic activity in transformations of organosulfur compounds. researchgate.netnih.gov The fundamental understanding of C-S bond activation by transition metal compounds is a growing area of research with potential applications in both organic synthesis and industrial processes like hydrodesulfurization. researchgate.netnih.gov The principles derived from these studies are directly relevant to developing catalytic transformations for molecules such as this compound.

Chemical Transformations and Derivatization Strategies of 1 Chloromethanesulfonyl 4 Fluoro Benzene

Reactions at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the sulfonyl moiety is an electrophilic center, making it a potential site for nucleophilic substitution reactions. In principle, this allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Alkylation and Arylation Reactions

Specific examples of alkylation or arylation reactions where 1-Chloromethanesulfonyl-4-fluoro-benzene acts as the electrophile are not detailed in the available literature. Generally, α-halo sulfones can react with carbanions or other nucleophiles, but dedicated studies on this substrate are not available.

Coupling Reactions

Modern cross-coupling reactions often require specific functional groups (like boronic acids, stannanes, or organozinc reagents) that would need to be prepared from the chloromethyl group. There are no specific documented instances of this compound directly participating in standard coupling reactions.

Conversions to Other Sulfonyl Derivatives

The transformation of the chloromethyl sulfone moiety into other sulfonyl derivatives is a plausible synthetic route. One notable transformation for α-halo sulfones is the Ramberg-Bäcklund reaction, which converts them into alkenes through the extrusion of sulfur dioxide in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction proceeds via a transient three-membered cyclic sulfone (episulfone). wikipedia.org While this is a characteristic reaction of the α-halo sulfone class, specific studies applying it to this compound are not documented. Another potential conversion is the formation of vinyl sulfones through base-induced elimination of HCl. orgsyn.orgrsc.orgrsc.org

Reactions Involving the Sulfonyl Group

The sulfonyl group (-SO₂-) is generally stable and requires potent reagents for chemical transformation. Its strong electron-withdrawing nature influences the reactivity of the adjacent aromatic ring and the chloromethyl group.

Reductions to Sulfides or Thiols

The reduction of aryl sulfones to their corresponding sulfides is a known chemical transformation but is challenging due to the high stability of the sulfonyl group. thieme-connect.com Effective reducing agents for this purpose include strong hydride reagents like lithium aluminum hydride (LiAlH₄), often in combination with additives like titanium tetrachloride (TiCl₄). Other methods may also be employed, but specific conditions and outcomes for the reduction of this compound have not been reported.

Formation of Sulfonamides and Sulfonates

The direct conversion of the sulfonyl group in an aryl alkyl sulfone to a sulfonamide or sulfonate is not a standard synthetic transformation. The synthesis of sulfonamides typically starts from sulfonyl chlorides, which react readily with amines. nih.govtandfonline.comnih.gov To form a sulfonamide from this compound, a synthetic route would likely first involve converting the parent 4-fluorobenzene into 4-fluorobenzenesulfonyl chloride, followed by amination. Direct transformation of the existing C-SO₂-C linkage is not commonly documented.

Transformations on the Fluorinated Aromatic Ring

The fluorinated aromatic ring of this compound is the primary site for transformations aimed at introducing new functionalities. The substitution pattern on the ring is influenced by the directing effects of the existing substituents.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. researchgate.net In the case of this compound, both the fluorine atom and the chloromethanesulfonyl group are deactivating, meaning they decrease the rate of electrophilic substitution compared to benzene (B151609). researchgate.net

The directing effects of these two groups are opposing. The fluorine atom, despite being deactivating due to its high electronegativity (inductive effect), is an ortho, para-director because of its ability to donate a lone pair of electrons into the ring through resonance (+M effect). Conversely, the chloromethanesulfonyl group is a strong electron-withdrawing group and acts as a meta-director.

This dichotomy in directing effects leads to competition for the site of electrophilic attack. The incoming electrophile will preferentially substitute at the positions ortho to the fluorine atom and meta to the chloromethanesulfonyl group. Given the structure of this compound, these positions are the same (C2 and C6). Therefore, electrophilic substitution is expected to occur primarily at the positions adjacent to the fluorine atom.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Chloromethanesulfonyl-4-fluoro-2-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | 2-Bromo-1-chloromethanesulfonyl-4-fluorobenzene |

| Sulfonation | SO₃, H₂SO₄ | 2-(Chloromethanesulfonyl)-5-fluorobenzene-1-sulfonic acid |

Note: Friedel-Crafts alkylation is generally not effective on strongly deactivated rings.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the chloromethanesulfonyl group is a powerful electron-withdrawing group.

The fluorine atom can act as a leaving group in SNAr reactions, and its departure is activated by the para-positioned sulfonyl group. The sulfonyl group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.org Therefore, this compound is susceptible to nucleophilic attack at the carbon atom bearing the fluorine atom.

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide | NaOH | 4-(Chloromethanesulfonyl)phenol |

| Alkoxide | NaOR | 1-Alkoxy-4-(chloromethanesulfonyl)benzene |

| Amine | R₂NH | 4-(Chloromethanesulfonyl)-N,N-dialkylaniline |

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. baranlab.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. uwindsor.calibretexts.org This intermediate can then be trapped with various electrophiles. baranlab.org

The efficacy of a DMG is related to its ability to coordinate with the lithium reagent, thereby directing the deprotonation to the adjacent position. baranlab.org While a comprehensive list of DMGs has been established, the sulfonyl group is known to be an effective directing group. baranlab.orguwindsor.ca

In the context of this compound, the chloromethanesulfonyl group can potentially direct the lithiation to the ortho positions (C2 and C6). The fluorine atom is generally not a strong directing group for lithiation. Therefore, treatment with a strong base like n-butyllithium is expected to generate a lithium species at the 2-position, which can then be quenched with an electrophile.

Table 3: Potential Directed Ortho-Metalation and Subsequent Electrophilic Quench

| Electrophile | Reagent Example | Expected Product |

|---|---|---|

| Carbon dioxide | CO₂ | 2-(Chloromethanesulfonyl)-5-fluorobenzoic acid |

| Aldehyde | RCHO | (2-(Chloromethanesulfonyl)-5-fluorophenyl)(alkyl)methanol |

| Alkyl halide | RX | 1-Alkyl-2-(chloromethanesulfonyl)-5-fluorobenzene |

Participation in Multi-Component Reactions

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. mdpi.com These reactions are highly valued for their efficiency and ability to generate molecular complexity in a single step.

The participation of this compound in MCRs would likely hinge on the reactivity of its functional groups. For instance, if a derivative of this compound were prepared where the aromatic ring is functionalized with an amine or a carboxylic acid (as could be achieved through the transformations described above), these functionalities could then participate in well-known MCRs such as the Ugi or Passerini reactions.

Direct participation of this compound in a multi-component reaction is less straightforward to predict without specific literature examples. However, its potential to be converted into a more reactive intermediate opens up possibilities for its use in the design of novel MCRs. For example, the aryllithium intermediate generated via directed ortho-metalation could potentially be intercepted in a multi-component fashion.

Applications in Advanced Organic Synthesis

Utilization as a Synthetic Building Block for Complex Molecular Architectures

The strategic placement of the chloro, sulfonyl, and fluoro groups on the benzene (B151609) ring makes 1-Chloromethanesulfonyl-4-fluoro-benzene an ideal starting material for the synthesis of a variety of intricate organic molecules.

Precursor to Fluorinated Sulfones with Tailored Properties

This compound serves as a direct precursor to a wide array of fluorinated sulfones. The chlorine atom on the methyl group is a good leaving group, readily displaced by various nucleophiles. This allows for the introduction of diverse functionalities, leading to the synthesis of sulfones with specific, tailored properties for applications in medicinal chemistry and materials science. The 4-fluorophenylsulfonyl moiety is a common structural motif in many biologically active compounds.

The general synthetic route involves the nucleophilic substitution of the chloride by a suitable nucleophile (Nu-), as depicted in the following reaction scheme:

Table 1: Synthesis of Substituted 4-Fluorophenyl Sulfones

| Nucleophile (Nu-) | Product | Potential Application Area |

|---|---|---|

| Alkoxides (RO-) | Alkoxymethyl 4-fluorophenyl sulfones | Organic synthesis intermediates |

| Amines (R₂NH) | Aminomethyl 4-fluorophenyl sulfones | Pharmaceutical building blocks |

| Thiolates (RS-) | Thiomethyl 4-fluorophenyl sulfones | Materials science |

Role in Heterocycle Synthesis (e.g., Selenadiazoles)

While direct evidence for the use of this compound in the synthesis of selenadiazoles is not extensively documented, its structural features suggest a potential role in the formation of various heterocyclic systems. The chloromethylsulfonyl group can participate in cyclization reactions. For instance, in principle, it could react with a selenium source and a nitrogen source under appropriate conditions to form a selenadiazole ring. The electron-withdrawing nature of the 4-fluorophenylsulfonyl group can influence the regioselectivity of such cyclizations.

Participation in Cascade and Annulation Reactions

Cascade reactions, where multiple bonds are formed in a single synthetic operation, are highly efficient processes in organic synthesis. nih.gov The reactivity of this compound makes it a suitable candidate for initiating such reaction cascades. For example, a reaction could be initiated by a nucleophilic attack on the chloromethyl group, followed by an intramolecular cyclization or rearrangement. Annulation reactions, which involve the formation of a new ring onto an existing one, could also be envisioned, where the 4-fluorophenylsulfonyl moiety directs the regiochemical outcome of the ring-forming step.

Development of Novel Reagents and Catalysts for Organic Transformations

The inherent reactivity of this compound allows for its transformation into novel reagents and organocatalysts. The sulfonyl group can be modified to create chiral catalysts for asymmetric synthesis. For instance, the chloromethyl group can be used as a handle to attach the molecule to a solid support, facilitating the development of recyclable catalysts. The fluorine atom can also play a role in tuning the electronic properties and stability of such catalytic systems.

Applications in Vicarious Nucleophilic Substitution Reactions

One of the most significant applications of chloromethyl aryl sulfones, including this compound, is in Vicarious Nucleophilic Substitution (VNS) reactions. wikipedia.org VNS is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. nih.gov

In a typical VNS reaction, this compound is first deprotonated at the α-carbon by a strong base to form a carbanion. This carbanion then attacks an electron-deficient aromatic ring (such as a nitroarene) at a hydrogen-bearing carbon atom, forming a σ-adduct. organic-chemistry.org Subsequent β-elimination of hydrogen chloride from this intermediate, facilitated by the base, leads to the formation of a new carbon-carbon bond and the substitution of a hydrogen atom on the aromatic ring. kuleuven.be The 4-fluorophenylsulfonyl group acts as a temporary activating group that is typically removed in a subsequent step.

The general mechanism is as follows:

Deprotonation: A strong base removes the acidic proton from the chloromethyl group of this compound.

Nucleophilic Attack: The resulting carbanion adds to an electron-deficient aromatic ring.

β-Elimination: The intermediate undergoes elimination of HCl to yield the substituted product.

Table 2: Key Steps in the Vicarious Nucleophilic Substitution (VNS) Reaction

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Formation of the carbanion from this compound. | α-chloro carbanion |

| 2 | Nucleophilic addition to an electron-deficient arene. | σ-adduct (Meisenheimer-type adduct) |

This methodology provides a versatile route for the synthesis of a wide range of substituted aromatic compounds that would be difficult to access through classical methods. The fluorine atom on the phenyl ring of the sulfone can influence the reaction's kinetics and the stability of the intermediates.

Theoretical and Computational Studies on 1 Chloromethanesulfonyl 4 Fluoro Benzene

Quantum Chemical Calculations of Electronic Structure and Stability

The electronic structure is largely dictated by the interplay of the substituents on the benzene (B151609) ring. The fluorine atom at the para-position exerts a strong -I (inductive) effect, withdrawing electron density from the ring through the sigma bond, and a +M (mesomeric or resonance) effect, donating electron density through its lone pairs into the pi-system. While fluorine is highly electronegative, its resonance effect can be significant, influencing the reactivity of the aromatic ring. acs.orgscielo.org.mx The chloromethanesulfonyl group (-SO₂CH₂Cl) is a strong electron-withdrawing group, primarily through the inductive effect of the sulfonyl moiety and the chlorine atom.

Computational studies on similar benzene derivatives show that electron-withdrawing groups generally lower the energy of the molecular orbitals. scispace.com The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a larger gap implies greater stability and lower reactivity. It is anticipated that the combined electron-withdrawing nature of the substituents in 1-Chloromethanesulfonyl-4-fluoro-benzene would result in a relatively large HOMO-LUMO gap, suggesting a stable molecule.

The stability of sulfonyl halides is known to decrease in the order of fluorides > chlorides > bromides > iodides. wikipedia.org While this compound is a sulfonyl chloride derivative, the S-C bond to the chloromethyl group is the point of attachment, not a direct S-Cl bond from the ring's perspective. The inherent stability of the sulfonyl chloride functional group itself is a key factor. Computational studies on related sulfonyl chlorides highlight their robustness compared to other sulfonyl halides. nih.gov

Table 1: Predicted Electronic Properties of this compound (Note: These are qualitative predictions based on analogous compounds; specific values require dedicated calculations.)

| Property | Predicted Characteristic | Influencing Factors |

| HOMO Energy | Low | Strong electron-withdrawing -SO₂CH₂Cl group |

| LUMO Energy | Low | Strong electron-withdrawing -SO₂CH₂Cl group |

| HOMO-LUMO Gap | Relatively Large | Overall electron-deficient nature of the molecule |

| Dipole Moment | Significant | Electronegative F, Cl, and O atoms |

| Molecular Stability | High | Stable aromatic system and sulfonyl group |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a cornerstone for elucidating reaction mechanisms, allowing for the mapping of potential energy surfaces and the identification of transient species like transition states and intermediates.

For this compound, two primary sites of reaction are the sulfonyl group and the aromatic ring.

Nucleophilic Substitution at Sulfur: The sulfur atom of the sulfonyl group is highly electrophilic and susceptible to nucleophilic attack. Theoretical studies on the hydrolysis and solvolysis of benzenesulfonyl chlorides and methanesulfonyl chloride suggest that these reactions typically proceed via a concerted S_N2-like mechanism. cdnsciencepub.comacs.org This involves a single transition state with a trigonal bipyramidal geometry at the sulfur center. cdnsciencepub.comacs.org Alternatively, an addition-elimination mechanism involving a hypervalent sulfur intermediate could be operative, though this is often found to be higher in energy for sulfonyl chlorides compared to, for example, sulfonyl fluorides. nih.govnih.gov Computational analysis of the reaction of this compound with a nucleophile (e.g., an amine or alcohol) would involve locating the transition state structure and calculating its energy, which determines the activation barrier for the reaction.

Electrophilic Aromatic Substitution (EAS): The fluorobenzene (B45895) moiety can undergo electrophilic substitution. The fluorine atom is an ortho-, para-director due to its +M effect stabilizing the sigma-complex intermediate. Since the para position is blocked by the sulfonyl group, electrophilic attack would be directed to the ortho positions. However, the strong deactivating nature of both the fluorine (via induction) and the chloromethanesulfonyl group would make EAS reactions challenging, requiring harsh conditions. Computational models can predict the most likely site of attack by calculating the relative stabilities of the possible sigma-complex intermediates. nih.govfigshare.com Studies on fluorobenzene show its reactivity in EAS is anomalously high compared to other halobenzenes, sometimes approaching that of benzene itself, a nuance that computational models can help explain through a balance of inductive and resonance effects. acs.org

For a nucleophilic attack at the sulfur atom, the energy profile would map the energy change as the nucleophile approaches, forms a bond with the sulfur, and the leaving group (the rest of the molecule if the S-C bond breaks, or more likely, a reaction at the chloromethyl carbon) departs. DFT calculations on similar systems have successfully correlated computed activation parameters with experimental kinetic data. nih.gov For instance, the chloride exchange reaction in arenesulfonyl chlorides was found to follow the Hammett equation, with a positive ρ-value indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the transition state. nih.govnih.gov This suggests that the fluorine atom in the para position of the target molecule would slightly accelerate nucleophilic substitution at the sulfur center compared to an unsubstituted analogue.

Table 2: Hypothetical Energy Profile Data for Nucleophilic Substitution (Note: This table illustrates the type of data obtained from computational studies and does not represent actual calculated values for this specific compound.)

| Species | Relative Energy (kcal/mol) |

| Reactants (Molecule + Nucleophile) | 0 |

| Transition State | +15 to +25 |

| Products | -10 to -20 |

Structure-Reactivity Relationships Derived from Computational Data

Computational data allows for the establishment of quantitative structure-activity relationships (QSAR). By calculating various electronic descriptors, one can correlate molecular structure with chemical reactivity.

For this compound, the key relationships would involve:

Substituent Effects: The electron-withdrawing chloromethanesulfonyl group deactivates the benzene ring towards electrophilic attack but activates the sulfur atom for nucleophilic attack. The para-fluoro substituent has a more complex role; its inductive withdrawal further deactivates the ring, but its resonance donation directs incoming electrophiles to the ortho position and can stabilize a positive charge buildup in a transition state. acs.org

Reactivity Indices: DFT calculations can yield reactivity indices such as Fukui functions or local softness, which predict the most reactive sites within a molecule. For this compound, these indices would likely highlight the sulfur atom as the primary electrophilic site and the ortho-carbons of the ring as the most susceptible to electrophilic attack (albeit in a deactivated system).

Prediction of Novel Transformations and Derivative Syntheses

Computational chemistry is not only descriptive but also predictive. By modeling hypothetical reactions, new synthetic pathways can be explored.

Novel Reactions: One could model less common reactions, such as radical-mediated transformations. Sulfonyl chlorides can act as sources of sulfonyl radicals or, under certain conditions, can be involved in arylation or alkylation reactions. magtech.com.cn Computational modeling could assess the feasibility of such pathways by calculating reaction energies and identifying plausible mechanisms. For example, the desulfonation of arylsulfonyl chlorides can provide a route to aryl chlorides; modeling this for the title compound could predict its thermal stability and potential decomposition pathways. wikipedia.org

Derivative Synthesis: The reactivity profile derived from computational studies can guide the synthesis of new derivatives. Knowing that the sulfur atom is a potent electrophilic site suggests that a wide range of sulfonamides and sulfonate esters could be synthesized by reacting this compound with various amines and alcohols, respectively. youtube.com Computational modeling could help screen a virtual library of nucleophiles to predict reaction rates and yields, thereby prioritizing experimental efforts.

Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic compounds, offering detailed information about the atomic arrangement and chemical environment of nuclei. For 1-Chloromethanesulfonyl-4-fluoro-benzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.

The presence of hydrogen, carbon, and fluorine atoms in this compound makes ¹H, ¹³C, and ¹⁹F NMR spectroscopy indispensable for its characterization. oxinst.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-fluorophenyl group and the aliphatic protons of the chloromethyl group. The aromatic region will likely display a complex splitting pattern due to proton-proton and proton-fluorine couplings. The protons ortho to the fluorine atom are expected to resonate at a different chemical shift compared to the protons meta to the fluorine. The chloromethyl protons, being adjacent to the electron-withdrawing sulfonyl group, are anticipated to appear as a singlet at a downfield chemical shift, likely in the range of 4.5-5.0 ppm, similar to what is observed for chloromethyl phenyl sulfone. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon of the chloromethyl group is expected to have a chemical shift in the range of 60-70 ppm. libretexts.org The aromatic carbons will show four distinct signals due to the symmetry of the 4-fluorophenyl group. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the sulfonyl group and the fluorine atom.

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR a powerful tool for studying fluorinated compounds. A single resonance is expected for the fluorine atom in this compound. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the nature of the para-substituent (the chloromethanesulfonyl group).

Predicted NMR Data for this compound:

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | Aromatic (ortho to F) | 7.2 - 7.5 | Triplet of doublets | J(H,H) ≈ 8-9, J(H,F) ≈ 5-6 |

| ¹H | Aromatic (meta to F) | 8.0 - 8.3 | Triplet of doublets | J(H,H) ≈ 8-9, J(H,F) ≈ 8-9 |

| ¹H | Chloromethyl (-CH₂Cl) | 4.5 - 5.0 | Singlet | - |

| ¹³C | Aromatic (C-F) | 160 - 165 | Doublet | ¹J(C,F) ≈ 240-250 |

| ¹³C | Aromatic (CH ortho to F) | 115 - 120 | Doublet | ²J(C,F) ≈ 20-25 |

| ¹³C | Aromatic (CH meta to F) | 130 - 135 | Doublet | ³J(C,F) ≈ 8-10 |

| ¹³C | Aromatic (C-S) | 135 - 140 | Doublet | ⁴J(C,F) ≈ 3-5 |

| ¹³C | Chloromethyl (-CH₂Cl) | 60 - 70 | Singlet | - |

| ¹⁹F | Aromatic (C-F) | -100 to -120 | Multiplet | - |

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons and the chloromethyl carbon.

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic feature would be the presence of an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

The fragmentation of aryl sulfonyl chlorides often involves the cleavage of the C-S and S-Cl bonds. Key expected fragments for this compound would include:

Loss of a chlorine radical ([M-Cl]⁺).

Loss of sulfur dioxide ([M-SO₂]⁺).

The 4-fluorophenyl cation ([C₆H₄F]⁺).

The chloromethylsulfonyl cation ([CH₂ClSO₂]⁺).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

For this compound, the following characteristic absorption bands are expected in the IR and Raman spectra:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| SO₂ (Sulfonyl) | Asymmetric stretching | 1370 - 1410 | Strong |

| SO₂ (Sulfonyl) | Symmetric stretching | 1166 - 1204 | Strong |

| C-F (Aromatic) | Stretching | 1200 - 1250 | Strong |

| S-Cl | Stretching | ~375 | Strong |

| C-Cl (Aliphatic) | Stretching | 650 - 850 | Medium-Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 2900 - 3000 | Medium-Weak |

The strong absorptions corresponding to the sulfonyl group are particularly diagnostic. The S-Cl stretching frequency is typically observed in the far-infrared region. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region. The benzene ring is the primary chromophore, and its absorption spectrum is modified by the substituents.

The spectrum is expected to show absorption bands arising from π → π* transitions of the benzene ring. The presence of the fluorine and chloromethanesulfonyl substituents will cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. nih.govaip.orgnist.gov The absorption maxima for fluorinated benzenes are typically observed around 260 nm. nih.gov

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of aromatic sulfonyl chlorides often involves highly exothermic reactions and the use of corrosive reagents like chlorosulfonic acid, posing significant safety and scalability challenges in traditional batch processes. Future research should prioritize the development of continuous flow and automated synthesis protocols for 1-Chloromethanesulfonyl-4-fluoro-benzene.

Flow chemistry offers substantial improvements in safety, efficiency, and process control. chemrxiv.orgacs.org By utilizing microreactors with high surface-to-volume ratios, excellent heat and mass transfer can be achieved, mitigating the risks associated with highly exothermic reactions. enamine.netacs.org This precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields, improved purity, and enhanced space-time yields compared to batch methods. chemrxiv.orgrsc.org For the synthesis of this compound, a continuous flow setup could involve the precise mixing of 4-fluorotoluene (B1294773) (or a related precursor) with a chlorosulfonating agent in a microchannel reactor, allowing for rapid and controlled reaction progress. mdpi.com

Furthermore, integrating these flow reactors with automated synthesis platforms represents a significant leap forward. wikipedia.org Automated systems, incorporating real-time monitoring through techniques like online NMR or IR spectroscopy, can enable rapid optimization of reaction conditions and facilitate the on-demand synthesis of the compound. acs.org These platforms can automatically adjust parameters to maintain optimal performance, ensuring reproducibility and minimizing human error. chemrxiv.org The development of such an automated process for this compound would not only enhance safety and efficiency but also accelerate the exploration of its chemical space and applications by providing a reliable and scalable source of the material. researchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Sulfonyl Chloride Synthesis

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Safety | High risk of thermal runaway due to poor heat dissipation. | Enhanced safety through superior heat and mass transfer. acs.org |

| Scalability | Challenging due to safety concerns and handling of hazardous reagents. | More readily scalable by extending operation time or numbering-up reactors. chemrxiv.org |

| Process Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and residence time. enamine.net |

| Yield & Purity | Often lower due to side reactions and decomposition. | Typically higher yields and purity due to controlled conditions. rsc.org |

| Automation | Difficult to fully automate. | Readily integrated with automated platforms for optimization and on-demand synthesis. |

Biocatalytic Approaches for Synthesis and Transformation

The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. Future research should explore the potential of biocatalysis for both the synthesis and transformation of this compound.

While the direct enzymatic synthesis of a sulfonyl chloride from an aromatic precursor is not a well-established route, the exploration of novel enzyme discovery and engineering could unearth biocatalysts capable of C-S bond formation or oxidative chlorination. wikipedia.orgresearchgate.netnih.gov More immediate opportunities lie in the enzymatic transformation of the molecule. For instance, halogenase enzymes could be investigated for their ability to catalyze further regioselective halogenation of the aromatic ring, providing access to polysubstituted derivatives that would be challenging to synthesize chemically. acs.orgrsc.orgnih.gov These enzymes operate under mild, aqueous conditions and can exhibit remarkable regio- and stereoselectivity. tandfonline.comacs.org

Furthermore, the biotransformation of the fluorinated aromatic core is a promising avenue. Microorganisms and their isolated enzymes have been shown to metabolize fluorinated aromatic compounds, often leading to hydroxylated or dearomatized products. chemrxiv.orgrsc.orgnih.gov Investigating the interaction of this compound with various enzymatic systems, such as cytochrome P450 monooxygenases, could reveal pathways to novel, functionalized molecules with potential applications in pharmaceuticals or agrochemicals. mdpi.comnih.gov The development of chemoenzymatic strategies, which combine the best of chemical and biological catalysis, could also be a fruitful direction, offering novel and sustainable routes to complex derivatives. enamine.netchromatographyonline.com

Exploration of Material Science Applications

The unique structural features of this compound make it a compelling building block for advanced materials. The presence of both a fluorine atom and a sulfonyl group suggests its potential as a monomer for high-performance polymers.

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. chemrxiv.orgacs.orgrsc.org Similarly, poly(aryl sulfone)s are a class of engineering thermoplastics known for their high strength and stability. The incorporation of this compound into a polymer backbone could yield materials that combine the advantageous properties of both classes. The sulfonyl chloride group is a versatile functional handle for polymerization, capable of acting as an initiator for living radical polymerization or participating in polycondensation reactions to form polysulfonates or polysulfonamides. nih.govacs.org

Future research should focus on the polymerization of this compound, either through self-polymerization or copolymerization with other monomers. The resulting fluorinated poly(aryl sulfone)s could exhibit enhanced properties such as improved solubility, processability, and dielectric performance, making them suitable for applications in electronics, aerospace, and membrane technology. wikipedia.orgacs.orgresearchgate.net Additionally, the chloromethyl group offers a site for post-polymerization modification, allowing for the introduction of further functionalities or cross-linking to create robust thermoset materials. The electronic properties of the sulfonyl group also suggest potential applications in organic electronic materials, an area that remains largely unexplored. nih.gov

Table 2: Potential Material Science Applications and Relevant Functional Groups

| Functional Group | Potential Role in Material Science | Example Application Area |

| Sulfonyl Chloride (-SO₂Cl) | Reactive group for polymerization (e.g., polycondensation, initiator for LRP). nih.govacs.org | High-performance engineering plastics, specialty polymers. |

| Fluoro (-F) | Enhances thermal stability, chemical resistance, and hydrophobicity; modifies electronic properties. acs.orgrsc.org | Advanced coatings, fuel cell membranes, dielectric materials. |

| Chloromethyl (-CH₂Cl) | Site for post-polymerization modification, cross-linking, or grafting. | Thermosets, functionalized surfaces, polymer composites. |

Development of Supramolecular Assemblies Involving the Compound

The field of crystal engineering and supramolecular chemistry relies on the predictable control of non-covalent interactions to design ordered structures with specific functions. This compound possesses multiple functional groups capable of participating in a variety of directional non-covalent interactions, making it a prime candidate for the construction of novel supramolecular assemblies.

The sulfonyl group is a potent hydrogen bond acceptor through its two oxygen atoms, which can interact with suitable hydrogen bond donors to form robust and predictable synthons. rsc.orgresearchgate.netchromatographyonline.com The fluorine atom can participate in weaker C-F···H and C-F···F interactions, as well as halogen bonding, which are increasingly recognized as important forces in directing crystal packing. mdpi.comnih.govrsc.orgnih.govnih.gov The chlorine atom of the chloromethyl group can also act as a halogen bond donor. The interplay between these various interactions—hydrogen bonding, halogen bonding, and π-π stacking of the aromatic ring—could lead to the formation of complex and well-defined one-, two-, or three-dimensional networks. tandfonline.com

Future research should involve systematic co-crystallization studies of this compound with a range of complementary molecules (co-formers) that can participate in these non-covalent interactions. By carefully selecting co-formers, it may be possible to engineer crystals with specific topologies and properties, such as porosity for gas storage or specific optical or electronic characteristics. Understanding the hierarchy of these non-covalent interactions will be crucial for the rational design of these supramolecular architectures. rsc.org

Predictive Synthesis and Reactivity through Advanced Computational Methods

The advancement of computational chemistry provides powerful tools for predicting the reactivity and properties of novel molecules, thereby accelerating the research and development process. For a relatively unexplored compound like this compound, in silico methods can offer invaluable insights and guide experimental efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. tandfonline.comresearchgate.net This information is crucial for predicting its reactivity towards various reagents. For example, DFT can help predict the regioselectivity of further electrophilic aromatic substitution reactions on the fluorinated ring, a non-trivial prediction due to the competing electronic effects of the substituents. acs.orgnih.gov Computational models can also elucidate the mechanism of nucleophilic substitution at the sulfonyl sulfur, providing a deeper understanding of its reactivity compared to other sulfonyl chlorides. mdpi.comnih.gov

Beyond single-molecule properties, machine learning (ML) models are emerging as powerful tools for predicting reaction outcomes. chemrxiv.orgrsc.orgrsc.org By training ML algorithms on large datasets of known reactions, it is possible to develop models that can predict the most likely products and optimal conditions for reactions involving this compound. These predictive models can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. acs.org Future work should focus on developing and applying these advanced computational methods to create a comprehensive reactivity profile for the compound, guiding its synthetic applications and the design of new functional molecules and materials. researchgate.netnih.gov

Q & A

Q. What safety protocols are critical when handling 1-Chloromethanesulfonyl-4-fluoro-benzene in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For aerosol or vapor exposure, employ NIOSH-approved respirators with organic vapor cartridges .

- Ventilation: Conduct reactions in fume hoods with ≥100 fpm face velocity. Local exhaust ventilation is mandatory for open handling .

- Storage: Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to minimize hydrolysis. Avoid proximity to bases or reducing agents due to sulfonyl chloride reactivity .

- Spill Management: Neutralize spills with sodium bicarbonate (1:10 w/w) and collect in chemical waste containers. Avoid water to prevent exothermic reactions .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Look for [M+H]⁺ or [M-Cl]⁺ fragments. Chlorine isotopic patterns (3:1 for ³⁵Cl/³⁷Cl) aid structural confirmation .

- FT-IR: Strong S=O stretches at 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹; C-F stretch at 1220–1150 cm⁻¹ .

Advanced Research Questions

Q. How does the chloromethanesulfonyl group influence the electronic properties of the fluorobenzene ring in electrophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Effects: The -SO₂CH₂Cl group is strongly meta-directing due to its -I and -M effects. This deactivates the ring, reducing reactivity toward electrophiles like nitration.

- Experimental Design: Compare nitration rates of this compound with monosubstituted analogs (e.g., 4-fluorobenzenesulfonyl chloride). Monitor product distribution via HPLC to assess regioselectivity .

- Computational Modeling: Use DFT (B3LYP/6-311+G**) to calculate electrostatic potential maps and Fukui indices for predicting reactive sites .

Q. What are the stability profiles of this compound under hydrolytic or thermal conditions?

Methodological Answer:

- Hydrolysis Stability:

- Thermal Stability:

Q. How can this compound be utilized in synthesizing bioactive sulfonamide derivatives?

Methodological Answer:

- Sulfonamide Formation: React with amines (e.g., aniline, heterocyclic amines) in dry THF at 0°C. Use TEA as a base to scavenge HCl. Purify via column chromatography (hexane:EtOAc 3:1) .

- Biological Screening: Test derivatives for antimicrobial activity (MIC assays against S. aureus and E. coli) or kinase inhibition (ATPase assays). A 2021 study on 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide showed IC₅₀ values of 2.3 µM against EGFR .

Key Notes

- Contradictions in Data: Safety guidelines from TCI America and Thermo Scientific align on PPE and ventilation, but storage recommendations vary by substituent reactivity (e.g., chloromethanesulfonyl vs. benzenesulfonyl) .

- Research Gaps: Direct thermodynamic or crystallographic data for the target compound is absent in the provided evidence. Future studies should prioritize DSC and X-ray diffraction analyses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.